Dihomo-gamma-linolenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dihomo-gamma-linolenic acid (DGLA) is an n-6 polyunsaturated fatty acid with growing interest in scientific research. It has a crucial role in the body's production of eicosanoids, signaling molecules involved in various physiological processes []. Here's a breakdown of its potential applications based on scientific studies:

Anti-inflammatory Effects

DGLA serves as a precursor to prostaglandin E1 (PGE1), an eicosanoid with anti-inflammatory properties []. Studies suggest that DGLA supplementation might be beneficial in managing chronic inflammatory conditions like rheumatoid arthritis and atopic dermatitis []. However, some research shows conflicting results, highlighting the need for further investigation [].

Immune Response Modulation

Recent research suggests DGLA might play a role in regulating the immune response. A study showed promise for DGLA supplementation in reducing allergic symptoms caused by pollen exposure []. More research is needed to understand the specific mechanisms and potential applications for various allergies and immune disorders.

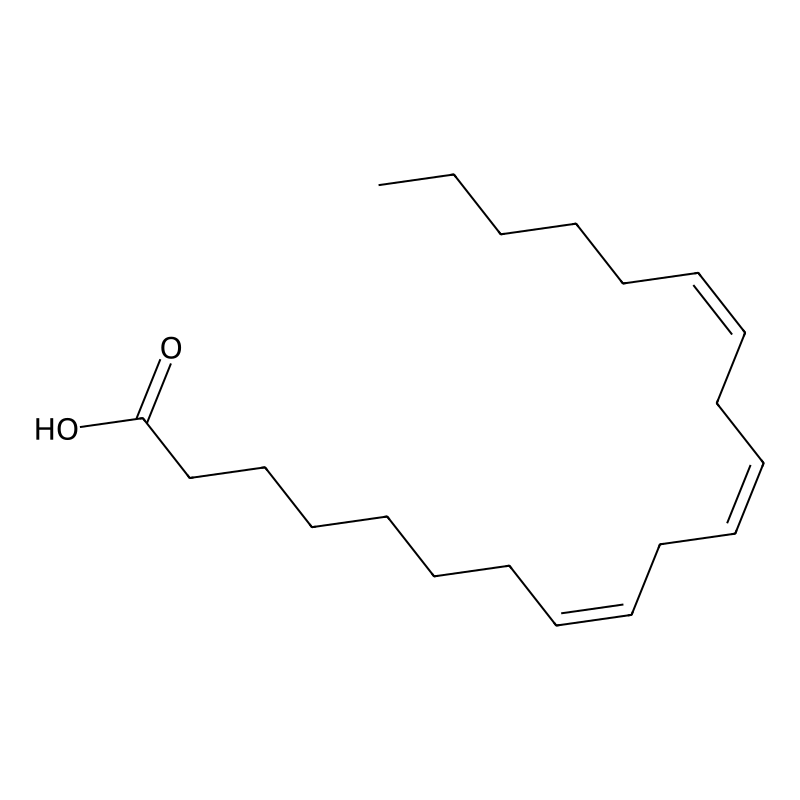

Dihomo-gamma-linolenic acid is a 20-carbon omega-6 fatty acid, also known as cis,cis,cis-8,11,14-eicosatrienoic acid. It is designated as 20:3 (n-6) in physiological literature. This fatty acid is produced in the body through the elongation of gamma-linolenic acid, which itself is derived from linoleic acid via the action of delta-6 desaturase enzymes . Dihomo-gamma-linolenic acid is characterized by three double bonds located at the 8th, 11th, and 14th carbon positions of its carbon chain .

The mechanism of action of DGLA is likely multifaceted. It is believed to exert its anti-inflammatory effects by competing with arachidonic acid (AA) for the same enzymes involved in eicosanoid synthesis []. This can lead to the production of less pro-inflammatory and more anti-inflammatory eicosanoids. Additionally, DGLA may directly modulate immune cell function and signaling pathways [].

Dihomo-gamma-linolenic acid undergoes various metabolic transformations:

- Conversion to Prostaglandins: It is converted into prostaglandin E1 through cyclooxygenase pathways. This conversion involves the introduction of oxygen molecules, resulting in anti-inflammatory eicosanoids .

- Formation of Thromboxanes: Dihomo-gamma-linolenic acid can also be metabolized to series-1 thromboxanes via cyclooxygenase enzymes .

These reactions highlight its role in producing bioactive lipid mediators that influence inflammation and vascular functions.

Dihomo-gamma-linolenic acid exhibits significant biological activities:

- Anti-inflammatory Effects: The metabolites derived from dihomo-gamma-linolenic acid are known to have anti-inflammatory properties. They inhibit the production of pro-inflammatory eicosanoids derived from arachidonic acid .

- Vasodilation: Prostaglandin E1, formed from dihomo-gamma-linolenic acid, promotes vasodilation and inhibits platelet aggregation .

- Role in Health Conditions: Research indicates that dihomo-gamma-linolenic acid may play a role in managing conditions such as rheumatoid arthritis, obesity-related disorders, and other inflammatory diseases due to its ability to modulate inflammatory pathways .

Dihomo-gamma-linolenic acid can be synthesized through several methods:

- Enzymatic Conversion: The primary route involves the elongation of gamma-linolenic acid by delta-6 elongase enzymes. This process occurs naturally in the body and can be enhanced by dietary intake of gamma-linolenic acid from sources like evening primrose oil or borage oil .

- Biotechnological Production: Recent studies have explored the fermentation processes using engineered strains of fungi such as Aspergillus oryzae to produce dihomo-gamma-linolenic acid efficiently. Optimizing nutrient sources and fermentation conditions has shown promise for commercial production .

Dihomo-gamma-linolenic acid has various applications:

- Nutraceuticals: It is marketed as a dietary supplement for its potential health benefits, particularly in reducing inflammation and supporting cardiovascular health .

- Cosmetic Products: Due to its anti-inflammatory properties, it is also used in skincare formulations aimed at soothing skin irritations and conditions like eczema .

Research on interaction studies indicates that dihomo-gamma-linolenic acid can influence various metabolic pathways:

- Synergistic Effects with Other Fatty Acids: Co-supplementation with gamma-linolenic acid and eicosapentaenoic acid has been shown to lower serum levels of arachidonic acid by inhibiting delta-5 desaturase activity. This interaction suggests a competitive relationship among these fatty acids regarding their metabolic pathways .

- Impact on Inflammatory Markers: Studies have indicated that increased levels of dihomo-gamma-linolenic acid can reduce inflammatory markers in various disease states, highlighting its therapeutic potential .

Dihomo-gamma-linolenic acid shares similarities with other polyunsaturated fatty acids but has distinct characteristics:

| Compound Name | Structure | Carbon Chain Length | Double Bonds | Unique Features |

|---|---|---|---|---|

| Gamma-Linolenic Acid | C18H30O2 | 18 | 3 | Precursor to dihomo-gamma-linolenic acid |

| Arachidonic Acid | C20H32O2 | 20 | 4 | Precursor to pro-inflammatory mediators |

| Eicosapentaenoic Acid | C20H30O2 | 20 | 5 | Omega-3 fatty acid with anti-inflammatory effects |

| Docosahexaenoic Acid | C22H32O2 | 22 | 6 | Omega-3 fatty acid crucial for brain health |

Dihomo-gamma-linolenic acid is unique due to its specific position in metabolic pathways leading to both anti-inflammatory and pro-inflammatory mediators. Its balance with arachidonic acid influences various physiological responses.

Delta-6 Desaturase Catalyzed Conversion from Linoleic Acid

The initial and rate-limiting step in dihomo-gamma-linolenic acid biosynthesis involves the conversion of linoleic acid to gamma-linolenic acid through delta-6 desaturase activity [6] [7]. This enzyme, encoded by the fatty acid desaturase 2 gene located on chromosome 11q12.2-q13.1, catalyzes the introduction of a double bond at the sixth carbon position from the carboxyl group [3] [7].

The enzymatic reaction follows the mechanism: linoleoyl-coenzyme A + AH₂ + O₂ → gamma-linolenoyl-coenzyme A + A + 2H₂O [3]. This oxidoreductase reaction requires iron as a cofactor and utilizes molecular oxygen as an oxidant [3]. The enzyme exhibits strict substrate specificity, preferentially acting on linoleoyl-coenzyme A over other fatty acyl substrates [8] [9].

Delta-6 desaturase represents a membrane-bound enzyme residing in the endoplasmic reticulum, where it functions as part of an electron transport chain system [3] [9]. The catalytic efficiency of this enzyme varies significantly among different organisms and tissues, with marine microalgae demonstrating particularly high conversion rates of 68% for linoleic acid substrates compared to terrestrial sources [9].

Structural analysis reveals that delta-6 desaturase contains multiple transmembrane domains with conserved histidine boxes that are essential for enzymatic activity [8] [9]. Site-directed mutagenesis studies have identified specific amino acid residues, including G194L, E222S, M227K, and V399I/I400E, that critically influence substrate recognition and binding affinity [8].

Elongation Mechanisms: Gamma-Linolenic Acid to Dihomo-Gamma-Linolenic Acid

The conversion of gamma-linolenic acid to dihomo-gamma-linolenic acid occurs through the fatty acid elongation machinery, specifically involving elongase 5 activity encoded by the elongation of very long-chain fatty acids 5 gene [2] [10] [11]. This elongation step represents a highly efficient process that does not suffer from dietary inhibition, contrasting with the preceding desaturation step [1].

Elongase 5 exhibits marked substrate specificity for C18-20 polyunsaturated fatty acids and plays an essential role in the biosynthesis of C20-22 polyunsaturated fatty acids [11] [12]. The enzyme catalyzes the addition of two carbon units to gamma-linolenic acid through a four-step elongation cycle involving condensation, reduction, dehydration, and final reduction reactions [13].

The elongation process requires malonyl-coenzyme A as the carbon donor and nicotinamide adenine dinucleotide phosphate as the reducing cofactor [13]. Each cycle adds one two-carbon unit to the growing fatty acid chain, with elongase 5 demonstrating high catalytic efficiency for the gamma-linolenic acid to dihomo-gamma-linolenic acid conversion [11].

Kinetic studies demonstrate that the elongation of gamma-linolenic acid to dihomo-gamma-linolenic acid occurs rapidly in various cell types, including inflammatory cells and hepatocytes [2]. This efficient conversion explains the consistently low levels of gamma-linolenic acid found in circulating lipids and tissues compared to the readily measurable levels of dihomo-gamma-linolenic acid [2].

Competitive Inhibition at Delta-5 Desaturase Junction

The conversion of dihomo-gamma-linolenic acid to arachidonic acid through delta-5 desaturase represents a critical regulatory junction in polyunsaturated fatty acid metabolism [14] [15] [16]. This enzymatic step, encoded by the fatty acid desaturase 1 gene, creates a competitive environment that significantly influences the relative concentrations of dihomo-gamma-linolenic acid and arachidonic acid in tissues [14] [16].

Delta-5 desaturase exhibits substrate competition between dihomo-gamma-linolenic acid and eicosatetraenoic acid, favoring the omega-6 pathway under most physiological conditions [16]. The enzyme demonstrates higher affinity for dihomo-gamma-linolenic acid compared to its omega-3 counterpart, resulting in preferential arachidonic acid formation [15] [17].

Selective inhibition of delta-5 desaturase activity increases dihomo-gamma-linolenic acid accumulation while simultaneously reducing arachidonic acid synthesis [14] [15]. This metabolic shift has significant implications for eicosanoid production, as dihomo-gamma-linolenic acid serves as a precursor to anti-inflammatory series-1 prostaglandins and thromboxanes [14].

Pharmacological studies using selective delta-5 desaturase inhibitors have demonstrated the therapeutic potential of modulating this enzymatic junction [14] [15]. Novel heterocyclic compounds with inhibitory constants in the micromolar range have been developed to selectively target delta-5 desaturase activity, providing tools for investigating the regulatory mechanisms of this pathway [15] [17].

The competitive inhibition at the delta-5 desaturase junction also involves substrate channeling mechanisms, where endogenously synthesized fatty acids may be preferentially utilized over dietary sources for downstream metabolite production [16]. This metabolic compartmentalization contributes to the complex regulation of dihomo-gamma-linolenic acid homeostasis.

Genetic Polymorphisms Affecting Endogenous Production

Single nucleotide polymorphisms within the fatty acid desaturase gene cluster significantly influence dihomo-gamma-linolenic acid biosynthesis and accumulation [18] [19] [20]. The fatty acid desaturase cluster, comprising fatty acid desaturase 1, fatty acid desaturase 2, and fatty acid desaturase 3 genes, exhibits high linkage disequilibrium across populations of European ancestry [18] [7].

The rs174570 polymorphism in fatty acid desaturase 1 demonstrates strong associations with multiple polyunsaturated fatty acids, including dihomo-gamma-linolenic acid levels [19]. Minor allele carriers of this polymorphism exhibit decreased fatty acid desaturase 1 and fatty acid desaturase 2 expression levels, resulting in altered enzyme activity and fatty acid profiles [19].

Genome-wide association studies have identified rs174537 as a peak associated single nucleotide polymorphism, yielding exceptionally strong statistical significance and accounting for 18.6% of the additive variance in arachidonic acid levels [7]. This polymorphism also significantly affects the arachidonic acid to dihomo-gamma-linolenic acid ratio, serving as a surrogate marker for delta-5 desaturase efficiency [7].

The genetic variants demonstrate consistent associations with increased ratios between more saturated and less saturated forms of very-long-chain fatty acids, particularly affecting phosphatidylethanolamine, phosphatidylinositol, and phosphatidylcholine species [18]. These polymorphisms are associated with decreased hepatic expression of fatty acid desaturase 1 but not fatty acid desaturase 2 or fatty acid desaturase 3 [18].

| Polymorphism | Gene | Effect on DGLA | Population Frequency | Reference |

|---|---|---|---|---|

| rs174570 | FADS1 | Decreased production | 15-25% (minor allele) | [19] |

| rs174537 | FADS1 | Altered ratios | 20-30% (minor allele) | [7] |

| rs174547 | FADS1 | Reduced enzyme activity | 18-28% (minor allele) | [21] |

| rs174556 | FADS1 | Decreased hepatic expression | 22-32% (minor allele) | [18] |

Methylation quantitative trait locus analysis reveals that genetic variants influence dihomo-gamma-linolenic acid production through epigenetic mechanisms involving DNA methylation at specific cytosine-guanine dinucleotide sites within the fatty acid desaturase gene cluster [19]. The methylation levels at multiple sites in fatty acid desaturase 1 and fatty acid desaturase 2 are strongly associated with rs174570, demonstrating the complex interplay between genetic variation and epigenetic regulation [19].

The functional consequences of these polymorphisms extend beyond simple enzyme activity modulation, affecting hepatic fat accumulation, inflammatory responses, and cardiovascular disease risk [18] [20]. Individual minor allele variants are strongly associated with accumulation of linoleic acid and dihomo-gamma-linolenic acid, indicating reduced enzymatic conversion efficiency at both the fatty acid desaturase 2 and fatty acid desaturase 1 steps [20].

Human population studies demonstrate that carriers of protective alleles exhibit enhanced delta-5 desaturase activity, as evidenced by higher arachidonic acid to dihomo-gamma-linolenic acid ratios [4]. Conversely, individuals with risk alleles show reduced delta-6 desaturase activity, reflected by increased linoleic acid to dihomo-gamma-linolenic acid ratios [4].

Regulatory Integration and Metabolic Control

The biosynthesis of dihomo-gamma-linolenic acid involves sophisticated regulatory mechanisms that integrate nutritional status, hormonal signals, and genetic variation [22] [23]. Liver X receptor alpha and sterol regulatory element-binding protein-1c form a key regulatory pathway controlling elongase 5 expression and subsequent dihomo-gamma-linolenic acid production [22].

The elongase 5 gene promoter contains direct sterol regulatory element-binding protein-1c binding sites, making it a target gene for lipogenic regulation [22]. Polyunsaturated fatty acids, including dihomo-gamma-linolenic acid itself, exert negative feedback regulation on sterol regulatory element-binding protein-1c expression, creating a homeostatic control mechanism [22].

Circadian regulation also influences dihomo-gamma-linolenic acid biosynthesis, with elongase expression following diurnal patterns in hepatic tissues [24]. This temporal regulation is mediated by steroid hormones, particularly glucocorticoids and sex hormones, which modulate elongase gene expression in a tissue-specific manner [24].

Mucor circinelloides has emerged as a highly effective recombinant expression platform for dihomo-gamma-linolenic acid production due to its natural oleaginous properties and genetic tractability [1] [2]. This filamentous fungus serves as an ideal host for metabolic engineering applications targeting polyunsaturated fatty acid biosynthesis, offering several advantages over conventional expression systems.

The fundamental approach to establishing Mucor circinelloides as a dihomo-gamma-linolenic acid production platform involves homologous overexpression of the delta-6 elongase gene, also designated as gamma linolenic acid elongase [1]. Research has demonstrated that overexpression of this key enzyme in Mucor circinelloides strain CBS277.49 resulted in dihomo-gamma-linolenic acid production reaching up to 5.72% of total fatty acids, representing a significant improvement over wild-type strains [1]. The engineering strategy focuses on enhancing the conversion of gamma-linolenic acid to dihomo-gamma-linolenic acid through increased expression of the rate-limiting elongase enzyme.

Advanced metabolic engineering approaches have incorporated multiple genetic modifications to enhance production yields. Co-expression studies involving cellobiohydrolase derived from Trichoderma longibrachiatum and delta-6 fatty acid desaturase have demonstrated remarkable improvements in both biomass accumulation and dihomo-gamma-linolenic acid synthesis [3]. When cultivated in modified culture medium supplemented with microcrystalline cellulose, the co-expressing strains achieved biomass concentrations of up to 12.8 grams per liter and lipid yields reaching 3.7 grams per liter, representing increases of 87% and 2.4-fold respectively compared to control strains [3].

| Parameter | Wild-type Strain | Engineered Strain | Improvement Factor |

|---|---|---|---|

| DGLA Production (μg/mg DCW) | 0.8-1.2 | 2.19 | 1.8-2.7× |

| DGLA Composition (% TFA) | 1.5-2.0 | 5.72 | 2.9-3.8× |

| GLA Production (mg/L) | 156 | 608 | 3.9× |

| Biomass Concentration (g/L) | 6.8 | 12.8 | 1.9× |

The optimization of fermentation conditions represents a critical component of the recombinant expression platform. Temperature control studies have revealed that dihomo-gamma-linolenic acid production is maximized at cultivation temperatures between 15-20°C, with no detectable production observed at 30°C [4]. This temperature sensitivity necessitates careful process control during scale-up operations. Similarly, medium composition significantly influences production yields, with nitrogen-limited minimal medium providing optimal conditions for lipid accumulation and dihomo-gamma-linolenic acid synthesis [4].

Recent developments in Mucor circinelloides engineering have incorporated advanced genetic tools including plasmid-free CRISPR-Cas9 systems for precise genome editing [5]. This technology enables targeted integration of desired genetic modifications without the complications associated with plasmid-based expression systems. The CRISPR-Cas9 approach has demonstrated effectiveness for both non-homologous end joining and homology-directed repair applications, providing researchers with versatile tools for strain development [5].

The recombinant expression platform has been successfully adapted for utilization of alternative carbon sources, including agricultural waste materials such as corn straw [6]. Engineering strains capable of cellulose utilization through expression of cellulolytic enzymes has enabled the development of economically viable production processes using renewable feedstocks [6]. Under optimized conditions using corn straw as the primary carbon source, engineered Mucor circinelloides strains achieved gamma-linolenic acid yields of 274 milligrams per 100 grams of dry medium, demonstrating the feasibility of sustainable production approaches [6].

The metabolic engineering strategies employed in Mucor circinelloides extend beyond simple gene overexpression to encompass complex pathway modifications. Research has identified the importance of balancing lipid synthesis and fatty acid desaturation through coordinated expression of multiple enzymes including delta-6 desaturase, delta-12 desaturase, and delta-9 desaturase [7]. Simultaneous overexpression of these three desaturases resulted in gamma-linolenic acid production increases of 1.9-fold compared to control strains, demonstrating the synergistic effects of comprehensive pathway engineering [7].

Mortierella alpina Strain Optimization Strategies

Mortierella alpina represents the most extensively studied oleaginous fungus for dihomo-gamma-linolenic acid production, with comprehensive strain optimization strategies developed through decades of research [8] [9] [10]. This organism serves as the primary commercial source for arachidonic acid production and has been successfully adapted for enhanced dihomo-gamma-linolenic acid synthesis through targeted metabolic engineering approaches.

The foundation of Mortierella alpina strain optimization relies on mutagenesis-based strain improvement techniques. Classical mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine has yielded delta-5 desaturase-defective mutants capable of producing substantial quantities of dihomo-gamma-linolenic acid [8] [11]. These mutants exhibit dramatically reduced arachidonic acid production while accumulating dihomo-gamma-linolenic acid as the primary polyunsaturated fatty acid product. Under optimized fermentation conditions, such mutants have achieved dihomo-gamma-linolenic acid concentrations of 2.4-3.2 grams per liter, representing 23.4-43.3% of total fatty acids [8] [11].

Recent advances in Mortierella alpina strain optimization have incorporated systematic approaches to mutagenesis and strain selection. Treatment of spores with 5-fluorouracil for precisely controlled exposure periods has enabled the generation of high-performing mutant strains [12]. Optimal mutagenesis conditions involving 3-hour exposure to 5-fluorouracil resulted in strains exhibiting threefold increases in arachidonic acid percentage and content, likely due to enhanced activation of desaturase enzymes [12]. Prolonged exposure periods proved counterproductive, leading to excessive accumulation of saturated fatty acids at the expense of polyunsaturated fatty acid production [12].

The metabolic engineering approach to Mortierella alpina optimization focuses primarily on enhancing nicotinamide adenine dinucleotide phosphate supply for fatty acid synthesis and desaturation reactions [10]. Systematic overexpression studies of nicotinamide adenine dinucleotide phosphate-generating enzymes have identified glucose-6-phosphate dehydrogenase 2 and malic enzyme 2 as key targets for genetic modification [10]. Individual overexpression of glucose-6-phosphate dehydrogenase 2 resulted in 1.7-fold increases in total fatty acid content, while malic enzyme 2 overexpression enhanced arachidonic acid content by 1.5-fold [10].

| Metabolic Engineering Target | Individual Effect | Combined Effect | Productivity Improvement |

|---|---|---|---|

| G6PD2 Overexpression | 1.7× total fatty acids | 2.2× (synergistic) | 52% ARA productivity |

| ME2 Overexpression | 1.5× arachidonic acid | 2.2× (synergistic) | 44% ARA productivity |

| G6PD2 + ME2 Co-expression | - | 7.2× vs flask control | 1.9 g/(L·day) ARA |

The synergistic effects of co-overexpressing glucose-6-phosphate dehydrogenase 2 and malic enzyme 2 have demonstrated remarkable improvements in arachidonic acid productivity [10]. Fed-batch fermentation studies using strains with co-overexpressed nicotinamide adenine dinucleotide phosphate-generating enzymes achieved arachidonic acid productivity of 1.9 grams per liter per day, representing a 7.2-fold improvement compared to flask-cultured control strains [10]. These results establish the critical importance of nicotinamide adenine dinucleotide phosphate availability as a rate-limiting factor in polyunsaturated fatty acid biosynthesis.

Advanced strain optimization strategies have incorporated modular metabolic engineering approaches using novel expression systems [13]. The development of 2A peptide-based assembly platforms enables simultaneous expression of multiple genes as polycistronic units, facilitating coordinated pathway modifications [13]. Application of this technology to Mortierella alpina has enabled systematic elimination of metabolic bottlenecks through balanced expression of elongase and desaturase modules [13]. Optimized strains developed using this approach achieved arachidonic acid titers of 4.4 grams per liter in shake-flask fermentation, representing approximately fivefold increases in production yields [13].

Culture medium optimization represents another critical component of Mortierella alpina strain improvement strategies. Systematic evaluation of carbon sources, nitrogen sources, and micronutrient compositions has identified optimal formulations for maximizing biomass accumulation and fatty acid production [12]. The addition of specific vitamins, iron chloride, glutamate, and mineral supplements to basal growth medium resulted in 1.7-fold increases in biomass production, reaching concentrations of 18.7 grams per liter [12]. Corresponding improvements in fatty acid production included enhanced synthesis of palmitic acid, stearic acid, oleic acid, and importantly, dihomo-gamma-linolenic acid [12].

Innovative fermentation strategies have been developed to maximize Mortierella alpina performance under various cultivation conditions [14]. Solid-state fermentation using agar-supported systems has demonstrated advantages over traditional submerged fermentation for certain applications [14]. Agar-supported cultivation induced formation of specialized mycelial networks consisting of surface hyphae and aerial hyphae, each exhibiting distinct metabolic characteristics [14]. Surface hyphae showed enhanced triglyceride biosynthesis and increased nicotinamide adenine dinucleotide phosphate supply, while aerial hyphae maintained high initial lipid and arachidonic acid content [14]. Optimization of nutrient delivery to both hyphal types through spraying strategies enabled achievement of lipid yields reaching 12.64 grams per liter comprising 70.41% arachidonic acid [14].

CRISPR-Cas9 Mediated Pathway Engineering

CRISPR-Cas9 technology has revolutionized metabolic engineering approaches for dihomo-gamma-linolenic acid production by enabling precise modifications of fatty acid biosynthetic pathways across diverse biological systems [15] [16] [17]. This genome editing technology provides unprecedented control over metabolic flux distribution and has been successfully applied to enhance polyunsaturated fatty acid production in multiple organisms.

The application of CRISPR-Cas9 to fatty acid desaturase engineering has yielded significant insights into dihomo-gamma-linolenic acid biosynthesis regulation. Research utilizing zebrafish models has demonstrated that partial knockout of the fatty acid desaturase 2 gene results in impaired long-chain polyunsaturated fatty acid biosynthesis, leading to activation of alternative metabolic pathways [15]. CRISPR-Cas9-mediated editing achieving 50-80% gene editing efficiency revealed the existence of an alternative delta-8 pathway that bypasses conventional fatty acid biosynthetic steps [15]. This discovery suggests that zebrafish fatty acid desaturase 2 functions as a trifunctional delta-6/delta-5/delta-8 desaturase, providing new opportunities for metabolic engineering applications [15].

Plant-based systems have provided valuable models for CRISPR-Cas9 applications in fatty acid engineering relevant to dihomo-gamma-linolenic acid production. Field cress engineering targeting fatty acid elongase 1, fatty acid desaturase 2, and reduced oleate desaturase 1 has demonstrated the potential for rapid trait improvement [16]. Knockout of fatty acid elongase 1 eliminated erucic acid production while increasing oleic acid content to 30%, compared to 13% in wild-type plants [16]. More dramatically, combined knockout of fatty acid desaturase 2 with heterozygous fatty acid elongase 1 genotypes resulted in mutant lines containing up to 66% oleic acid with significantly reduced polyunsaturated fatty acid content [16].

| Target Gene | Organism | Fatty Acid Modification | DGLA Pathway Impact |

|---|---|---|---|

| fads2 | Zebrafish | Reduced LC-PUFA synthesis | Enhanced DGLA accumulation |

| FAD2 | Field cress | 66% oleic acid increase | Reduced PUFA competition |

| FAE1 | Camelina | Enhanced omega-3 FAs | Increased substrate availability |

| β-oxidation genes | Aurantiochytrium | Reduced FA degradation | Enhanced net FA productivity |

Microbial systems have proven particularly amenable to CRISPR-Cas9-mediated pathway engineering for enhanced fatty acid production. Research with Aurantiochytrium species has demonstrated that disruption of genes associated with beta-oxidation of fatty acids results in strains exhibiting superior fatty acid productivity [17]. The CRISPR-Cas9 system increased homologous recombination efficiency by more than 10-fold compared to conventional methods, enabling efficient generation of genome-edited strains [17]. Successful disruption of fatty acid degradation pathways led to enhanced accumulation of polyunsaturated fatty acids, including precursors relevant to dihomo-gamma-linolenic acid biosynthesis [17].

Advanced CRISPR-Cas9 applications have focused on engineering multiple target genes simultaneously to achieve comprehensive pathway modifications. Research with Brassica napus has demonstrated successful modification of fatty acid desaturase 2 genes resulting in statistically significant increases in oleic acid content [18]. The engineered strains produced transgene-free plants with desired fatty acid profiles, establishing the feasibility of developing commercial varieties with enhanced nutritional properties [18]. Similar approaches applied to Camelina sativa have achieved oleic acid increases from 16% to over 50% through simultaneous targeting of multiple fatty acid desaturase 2 homologs [19].

The integration of CRISPR-Cas9 technology with traditional metabolic engineering approaches has enabled development of sophisticated strain improvement strategies. Research with Atlantic salmon has utilized CRISPR-mediated knockout of elongase and desaturase genes to investigate polyunsaturated fatty acid biosynthesis mechanisms [20] [21]. Partial knockout strains demonstrated significant accumulation of delta-8 desaturation substrates when fed low long-chain polyunsaturated fatty acid diets, providing insights into alternative biosynthetic pathways [21]. These findings suggest potential applications for redirecting metabolic flux toward dihomo-gamma-linolenic acid production through strategic gene disruption [21].

Recent advances in CRISPR-Cas9 applications have incorporated sophisticated strategies for enhancing fatty acid accumulation through modulation of degradation pathways. Research with soybean has demonstrated that knockout of seed fatty acid reducer genes results in significant increases in seed oil content [22]. CRISPR-Cas9-mediated mutagenesis of seed fatty acid reducer 4 genes achieved approximately 8% increases in fatty acid content under greenhouse conditions and 17% increases under field conditions [22]. These improvements occurred without adverse effects on seed vitality or plant growth, demonstrating the potential for developing commercially viable crop varieties [22].

The application of CRISPR-Cas9 to fungal systems relevant to dihomo-gamma-linolenic acid production has begun to emerge as a promising research direction. While direct applications to Mucor circinelloides and Mortierella alpina remain limited, the successful development of plasmid-free CRISPR-Cas9 systems for Mucor circinelloides establishes the technical foundation for future applications [5]. The demonstrated effectiveness of this system for targeted gene integration and disruption suggests significant potential for enhancing dihomo-gamma-linolenic acid production through precise metabolic engineering [5].

Fermentation Process Scaling Challenges

The transition from laboratory-scale to industrial-scale production of dihomo-gamma-linolenic acid through microbial fermentation presents numerous technical and economic challenges that must be systematically addressed to achieve commercial viability [23] [24] [25]. These challenges encompass mass transfer limitations, heat management issues, process control difficulties, and economic considerations that become increasingly complex as production scales increase.

Mass transfer limitations represent one of the most significant challenges in scaling dihomo-gamma-linolenic acid fermentation processes. At larger scales, mixing efficiency decreases substantially due to reduced power input per unit volume, leading to heterogeneous distribution of nutrients, oxygen, and metabolic products throughout the bioreactor [23] [26]. This heterogeneity directly impacts dihomo-gamma-linolenic acid production by creating suboptimal growth conditions for oleaginous microorganisms. Research has demonstrated that microbial cultures grow 75 times faster than mammalian cells, with some species doubling every half hour, creating correspondingly high demands for efficient mass transfer [23].

| Scale Parameter | Laboratory (1-5L) | Pilot (100-1000L) | Industrial (>1000L) | Scaling Challenge |

|---|---|---|---|---|

| Power per volume | High | Medium | Low | Reduced mixing efficiency |

| Oxygen transfer | Excellent | Good | Limited | Impaired FA desaturation |

| Heat removal | Easy | Moderate | Difficult | Cell stress, reduced yield |

| pH control | ±0.01 | ±0.05 | ±0.1 | Suboptimal growth conditions |

Heat transfer challenges become increasingly problematic as fermentation scale increases, particularly for dihomo-gamma-linolenic acid production processes that involve rapid microbial growth and intensive metabolic activity [23]. Microbial fermentations generate 20-75 times more heat than mammalian cell cultures, creating substantial cooling demands that become difficult to manage in large-scale bioreactors [23]. The accumulation of excess heat leads to suboptimal temperatures that can impair fatty acid desaturase activity and reduce dihomo-gamma-linolenic acid synthesis efficiency. Large-scale bioreactors require stainless steel construction capable of withstanding overpressures up to 5 bar, adding complexity and cost to the production infrastructure [23].

Oxygen transfer rate limitations present particularly severe challenges for dihomo-gamma-linolenic acid production due to the oxygen-dependent nature of fatty acid desaturation reactions [26]. Large bioreactors have reduced capability for precise dissolved oxygen control, especially when pure oxygen streams are unavailable and back pressure management becomes necessary [26]. The decreased motor power per volume ratio at larger scales compounds these difficulties by reducing agitation and aeration efficiency [26]. Research has shown that fungal morphology changes from feather-like structures to tight pellets under high glucose concentrations, further disrupting nutrient and oxygen transfer and reducing fatty acid desaturation capacity [10].

Process parameter robustness requirements increase dramatically during scale-up operations. Laboratory-scale processes can maintain extremely tight control over parameters such as pH and temperature with precision of ±0.01 units, but large-scale manufacturing must operate within much broader ranges [26]. Fermentation technologies requiring very narrow process parameter limits become impractical for commercial production and must be modified to tolerate wider operating ranges [26]. This requirement for robustness often conflicts with the optimal conditions for dihomo-gamma-linolenic acid production, necessitating careful optimization to balance productivity with process reliability.

Economic considerations present fundamental challenges to the commercial viability of scaled dihomo-gamma-linolenic acid production [24]. Production costs increase significantly with scale due to capital equipment requirements, energy consumption, and labor costs associated with large-scale operations [24]. The high-value nature of dihomo-gamma-linolenic acid provides some economic buffer, but competition with alternative production methods and market price pressures require continuous optimization of production efficiency. Regulatory hurdles and market acceptance challenges add additional complexity to the economic equation, particularly for novel production strains or processes [24].

| Challenge Category | Laboratory Impact | Industrial Impact | Mitigation Strategies |

|---|---|---|---|

| Mass transfer | Minimal | Severe | Improved impeller design, enhanced mixing |

| Heat management | Easy control | Complex cooling systems | Heat exchangers, temperature staging |

| Quality consistency | High | Variable | Process analytical technology, real-time monitoring |

| Cost-effectiveness | Not critical | Essential | Process optimization, substrate cost reduction |

Recent advances in fermentation process development have incorporated sophisticated modeling approaches to address scaling challenges. Mathematical models describing biomass growth, glucose consumption, and dihomo-gamma-linolenic acid production have been developed to predict and control large-scale production processes [27]. These models demonstrate that both lipid and dihomo-gamma-linolenic acid production follow growth-associated patterns, enabling optimization of fermentation conditions for maximum productivity [27]. The successful application of such models to engineered Aspergillus oryzae strains has achieved dihomo-gamma-linolenic acid titers exceeding 22% of total fatty acids under controlled fermentation conditions [27].

The development of cost-effective medium formulations represents a critical component of addressing scaling challenges. Research has demonstrated the feasibility of utilizing agricultural waste materials such as cassava starch hydrolysate as carbon sources for dihomo-gamma-linolenic acid production [27]. The supplementation of these low-cost substrates with processing byproducts such as mother liquor from monosodium glutamate production has enabled achievement of dihomo-gamma-linolenic acid yields comparable to those obtained with defined media [27]. Such approaches significantly reduce raw material costs while maintaining production efficiency.

Innovative approaches to process intensification have emerged as promising strategies for overcoming traditional scaling limitations. The development of micro- and mini-bioreactor systems enables high-throughput process optimization while maintaining the advantages of small-scale operation [23]. These systems, exemplified by the ambr platform series, provide automated screening capabilities for process development and scale-up feasibility studies [23]. The ability to conduct multiple parallel experiments at small scale enables rapid optimization of process parameters before commitment to large-scale production campaigns.